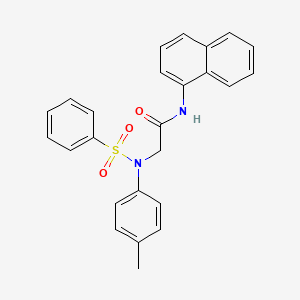
N~2~-(4-methylphenyl)-N~1~-1-naphthyl-N~2~-(phenylsulfonyl)glycinamide
Übersicht
Beschreibung
N~2~-(4-methylphenyl)-N~1~-1-naphthyl-N~2~-(phenylsulfonyl)glycinamide is a chemical compound that has gained significant attention in the field of scientific research. The compound is commonly referred to as MNS or MNSG, and it has been studied extensively due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
MNS has been studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and materials science. In medicinal chemistry, MNS has been shown to exhibit anti-inflammatory, analgesic, and antitumor properties. In drug discovery, MNS has been used as a scaffold for the development of novel drugs. In materials science, MNS has been used as a building block for the synthesis of functional materials.
Wirkmechanismus
The mechanism of action of MNS is not fully understood, but studies suggest that it acts as an inhibitor of the cyclooxygenase (COX) enzyme, which is involved in the production of prostaglandins. Prostaglandins are lipid mediators that play a role in inflammation and pain. By inhibiting the COX enzyme, MNS may reduce inflammation and pain.
Biochemical and Physiological Effects:
Studies have shown that MNS exhibits anti-inflammatory and analgesic effects in animal models. MNS has also been shown to inhibit the growth of cancer cells in vitro. However, the exact biochemical and physiological effects of MNS are still under investigation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using MNS in lab experiments is its relatively simple synthesis method. MNS is also stable under normal laboratory conditions. However, one limitation of using MNS is its low solubility in water, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on MNS. One direction is the development of MNS-based drugs for the treatment of inflammation, pain, and cancer. Another direction is the synthesis of MNS derivatives with improved solubility and bioavailability. Additionally, MNS may have potential applications in materials science, such as the synthesis of functional materials for electronic and optical devices. Further research is needed to fully understand the potential applications of MNS.
In conclusion, MNS is a chemical compound that has gained significant attention in the field of scientific research. Its potential applications in medicinal chemistry, drug discovery, and materials science make it a promising compound for future research. While the mechanism of action and biochemical and physiological effects of MNS are still being investigated, its advantages and limitations for lab experiments are well understood. Further research on MNS and its derivatives may lead to the development of novel drugs and functional materials.
Eigenschaften
IUPAC Name |
2-[N-(benzenesulfonyl)-4-methylanilino]-N-naphthalen-1-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O3S/c1-19-14-16-21(17-15-19)27(31(29,30)22-10-3-2-4-11-22)18-25(28)26-24-13-7-9-20-8-5-6-12-23(20)24/h2-17H,18H2,1H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYHONHHSLXLQLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC(=O)NC2=CC=CC3=CC=CC=C32)S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-(4-methylphenyl)-N-naphthalen-1-yl-N~2~-(phenylsulfonyl)glycinamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl (2-bromo-4-{[1-(4-chlorophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-6-ethoxyphenoxy)acetate](/img/structure/B3740102.png)
![N,N'-1,3-phenylenebis[2-(4-methoxyphenyl)acetamide]](/img/structure/B3740106.png)
![2-(2,4-dichlorophenoxy)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B3740113.png)






![ethyl 3-{[3-(4-bromophenyl)-1H-pyrazol-5-yl]amino}-2-butenoate](/img/structure/B3740176.png)



